3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound with the molecular formula C14H8BrN3O3 . It has a molecular weight of 346.13 g/mol . The IUPAC name for this compound is 3-(2-bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole .
The molecular structure of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can be represented by the canonical SMILES string: C1=CC=C(C(=C1)C2=NOC(=N2)C3=CC(=CC=C3)N+[O-])Br .
The physical and chemical properties of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole include a molecular weight of 346.13 g/mol, an exact mass of 344.97490 g/mol, and a monoisotopic mass of 344.97490 g/mol . The compound has a topological polar surface area of 84.7 Ų and a heavy atom count of 21 . It has no hydrogen bond donors, five hydrogen bond acceptors, and two rotatable bonds .
This compound can be synthesized from various precursors, including aryl hydrazides and acyl chlorides. The classification of this compound falls under the category of 1,2,4-oxadiazoles, which are known for their diverse biological activities and applications in pharmaceuticals. Oxadiazoles are characterized by their five-membered ring structure containing two nitrogen atoms and three carbon atoms.
The synthesis of 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole typically involves cyclization reactions. A common method includes:
The reaction conditions are critical for optimizing yield and purity. Industrial methods may focus on improving efficiency through:
The molecular formula for 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole is with a molecular weight of approximately 302.12 g/mol.
3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole can undergo various chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
The mechanism of action for 3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole varies based on its application:
3-(2-Bromophenyl)-5-(3-nitrophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Heterocyclic compounds constitute over 85% of clinically approved drugs, with five-membered rings containing nitrogen and oxygen being particularly pharmacologically privileged. Among these, the 1,2,4-oxadiazole scaffold has emerged as a versatile structural motif due to its unique physicochemical properties and broad-spectrum biological activities. This heterocycle serves as a stable bioisostere for ester and amide functionalities, mitigating metabolic instability while maintaining target engagement capabilities [7]. The presence of two nitrogen atoms and one oxygen atom within the ring creates an electron-deficient system that influences molecular conformation, solubility, and binding interactions with biological targets. Clinically, 1,2,4-oxadiazole derivatives feature in FDA-approved drugs including Ataluren (treatment for Duchenne muscular dystrophy), Pleconaril (antiviral), and Fasiplon (anxiolytic), demonstrating their therapeutic relevance [7] [8].
The 1,2,4-oxadiazole ring confers exceptional metabolic stability and bioavailability to pharmaceutical compounds. Its intrinsic polarization creates hydrogen bond-accepting capacity (N and O atoms) without donor properties, facilitating cell membrane penetration while enabling specific interactions with target proteins [5] [7]. These derivatives exhibit remarkable therapeutic versatility:
CAS No.: 2134602-45-0
CAS No.: 15978-08-2
CAS No.: 152405-02-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9